![molecular formula C8H12ClN3O3 B2926365 2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide CAS No. 2411201-59-5](/img/structure/B2926365.png)
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide is a chemical compound with the molecular formula C8H12ClN3O3 and a molecular weight of 233.65 g/mol. This compound is characterized by the presence of a chloro group, an imidazolidinone ring, and a propanamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.
准备方法
The synthesis of 2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(2,5-dioxoimidazolidin-1-yl)ethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, typically around 0-5°C, to ensure the formation of the desired product. After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.
化学反应分析
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols under appropriate conditions. For example, the reaction with an amine can yield the corresponding amide derivative.
Oxidation and Reduction Reactions: The imidazolidinone ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid and amine.
科学研究应用
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with proteins makes it a valuable tool in biochemical research.
Medicine: Research is being conducted to explore its potential as a therapeutic agent. Its structural features suggest that it may have activity against certain diseases, although more studies are needed to confirm its efficacy.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of 2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making it a potential candidate for drug development. The exact molecular pathways involved in its action are still under investigation, but it is believed to target key enzymes involved in metabolic pathways.
相似化合物的比较
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide can be compared with similar compounds such as:
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]acetamide: This compound has a similar structure but with an acetamide group instead of a propanamide group. It exhibits similar reactivity but may have different biological activity due to the difference in the side chain.
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]butanamide: This compound has a butanamide group instead of a propanamide group. The longer side chain may affect its solubility and reactivity.
2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]benzamide: This compound has a benzamide group, which introduces aromaticity into the molecule.
属性
IUPAC Name |
2-chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3O3/c1-5(9)7(14)10-2-3-12-6(13)4-11-8(12)15/h5H,2-4H2,1H3,(H,10,14)(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQOMYQCOVPIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)CNC1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(4-FLUOROPHENYL)METHYL]-3-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]UREA](/img/structure/B2926282.png)
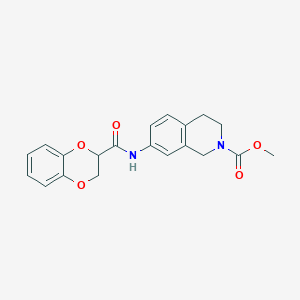
![N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2926287.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2926288.png)
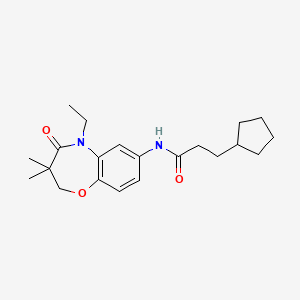
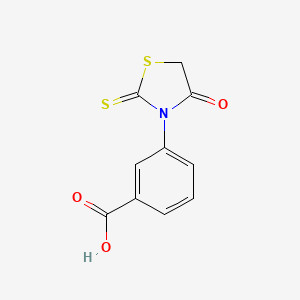

![Ethyl 3-[3-(2-chloroacetyl)-2,5-dimethylpyrrolyl]-5-(ethoxycarbonyl)benzoate](/img/structure/B2926297.png)
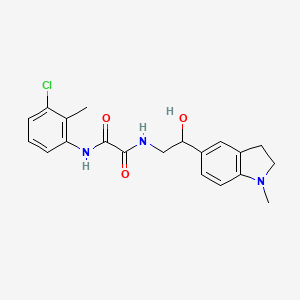
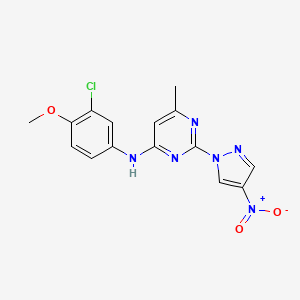
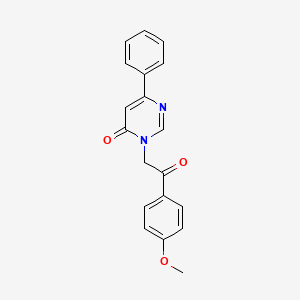
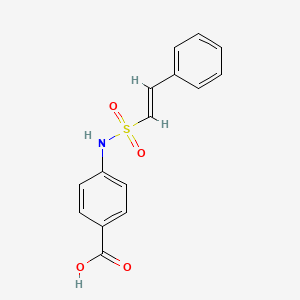
![8-((4-(Trifluoromethoxy)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2926303.png)
![1-(2-bromophenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2926305.png)
